5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine
Beschreibung
Eigenschaften
IUPAC Name |
5-(3-morpholin-4-ylphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-13-9-12(15-16-13)10-2-1-3-11(8-10)17-4-6-18-7-5-17/h1-3,8-9H,4-7H2,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJLJDGBYGBRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C3=CC(=NN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Attachment of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the morpholine moiety.
Final assembly: The final product is obtained by coupling the pyrazole and morpholine-substituted phenyl intermediates under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, morpholine derivatives, and other heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of probes and inhibitors for biological studies.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain kinases or ion channels, thereby affecting cell proliferation, apoptosis, or neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The biological and chemical properties of pyrazole derivatives are heavily influenced by substituents. Below is a detailed comparison of 5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine with analogous compounds:
Table 1: Structural and Functional Comparisons
Key Differentiators
- Morpholine vs.
- Electron-Donating vs. Withdrawing Groups : The morpholinyl-phenyl group offers a balance between electron donation (enhancing reactivity in synthesis) and moderate polarity, unlike electron-withdrawing groups (e.g., CF₃, tosyl) that may stabilize intermediates but reduce nucleophilicity .
- Steric Effects : Bulky substituents like benzyloxy () or phenyl () introduce steric hindrance, which can limit binding to compact active sites compared to the morpholinyl group’s streamlined structure .
Biologische Aktivität
5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article provides an overview of the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, a phenyl group, and a pyrazole moiety, which together confer unique chemical properties. Its molecular formula is with a molecular weight of 244.29 g/mol. The presence of the morpholine ring enhances solubility and bioavailability, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate cellular signaling pathways by binding to active or allosteric sites on these targets. For instance, it may inhibit certain kinases or ion channels, thereby influencing processes such as cell proliferation and apoptosis.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in tumor cells by activating caspase pathways.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. It appears to modulate neurotransmitter release and protect neuronal cells from oxidative stress .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators in cellular models .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl or pyrazole rings can significantly impact potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhances binding affinity to target enzymes |
| Alteration of the pyrazole nitrogen | Affects solubility and permeability |
| Variations in morpholine substituents | Influence on metabolic stability |
Research indicates that specific substitutions can lead to compounds with improved potency against cancer cell lines while maintaining favorable pharmacokinetic properties .
Case Study 1: Anticancer Activity
In a study evaluating the compound's anticancer effects, it was found to exhibit an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7). This study highlighted the compound's potential as a lead candidate for further development in oncology .
Case Study 2: Neuroprotection
A recent investigation into its neuroprotective effects revealed that treatment with this compound resulted in a significant reduction in neuronal cell death induced by oxidative stress in vitro, suggesting its potential utility in neurodegenerative disease models .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine, and what key intermediates are involved?
- Methodological Answer : The compound is synthesized via multi-step routes involving:
- Condensation reactions : Arylaldehydes and pyrazolone derivatives react under acidic or basic conditions to form pyrazole intermediates. For example, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a common precursor .
- Mannich reactions : Morpholine-containing intermediates are introduced via NCH₂N-linked substitutions, as seen in diazacrown ether syntheses .
- Key intermediates : 3-(Morpholin-4-yl)benzaldehyde and 5-aminopyrazole derivatives are critical precursors. Reaction optimization (solvent, catalyst, temperature) is essential for yield improvement .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and morpholine integration. X-ray crystallography (e.g., single-crystal studies at 173 K) resolves stereochemistry and bond lengths (mean C–C = 0.002 Å, R factor = 0.031) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity. LC-MS identifies molecular ions and fragmentation patterns .
Q. What in vitro biological screening models are typically used to assess its bioactivity?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence-based protocols). Structural analogs have shown activity against COX-2 and TNF-α .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent selection : Ethanol or DMF enhances solubility of polar intermediates .
- Catalyst screening : Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) improve Mannich reaction efficiency .
- Temperature control : Reflux (80–100°C) for 10–12 hours ensures complete cyclization .
- Example optimization : Ethanol reflux with morpholine (1:1.2 molar ratio) increased yield from 75% to 98% in bis-pyrazolyl crown ether synthesis .
Q. What strategies are employed to resolve discrepancies in bioactivity data across different studies?
- Methodological Answer :
- Comparative assays : Standardize protocols (e.g., identical bacterial strains, incubation times) to minimize variability .
- Structural validation : Confirm compound identity via XRD or 2D NMR (HSQC, HMBC) to rule out impurities .
- Meta-analysis : Cross-reference data from independent studies (e.g., MIC values for S. aureus ranged 2–8 µg/mL due to inoculum size differences) .
Q. How do computational methods contribute to understanding its structure-activity relationships (SAR)?
- Methodological Answer :
- Docking studies : Molecular docking (AutoDock Vina) identifies binding poses in kinase pockets (e.g., p38 MAPK). Pyrazole-morpholine hybrids show hydrogen bonding with Lys53 and Asp168 residues .
- QSAR modeling : Regression models correlate logP values (<3.5) with improved membrane permeability .
- DFT calculations : Predict electron density distribution to guide derivatization (e.g., fluorophenyl groups enhance electron-withdrawing effects) .
Q. What techniques are used to study its stability under various environmental and physiological conditions?
- Methodological Answer :
- Accelerated stability testing : Expose to pH 1–13 buffers (37°C, 72 hours) and analyze degradation via HPLC. Morpholine rings degrade at pH < 2 .
- Photostability : UV irradiation (254 nm, 48 hours) followed by LC-MS identifies photooxidation byproducts .
- Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated oxidation. Pyrazole amines typically exhibit t₁/₂ > 60 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
